4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde
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Overview
Description
4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde is a complex organic compound It is characterized by its unique structure, which includes a glucopyranosyl group and a methoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde typically involves multiple steps. The process begins with the preparation of the glucopyranosyl derivative, followed by the introduction of the methoxybenzaldehyde group. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require precise temperature control and extended reaction times to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; electrophiles like alkyl halides; often carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: This can trigger a cascade of cellular events leading to the desired biological response.
Inhibiting enzymes: By blocking the activity of certain enzymes, the compound can modulate biochemical pathways.
Scavenging free radicals: Its antioxidant properties allow it to neutralize harmful free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Shares the methoxybenzaldehyde moiety but lacks the glucopyranosyl group.
6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoyl]-D-glucopyranose: Similar glucopyranosyl derivative but with different substituents.
Uniqueness
4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Biological Activity
The compound 4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde is a complex organic molecule with potential biological activity. This article will explore its biological properties, including cytotoxicity, antioxidant activity, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C20H22O10
- IUPAC Name : this compound
This structure features multiple functional groups, including methoxy and aldehyde groups, which may contribute to its biological activities.
Cytotoxicity
Research has indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study on Related Compounds : A study on 4-hydroxy-3-methylbenzofuran derivatives demonstrated selective cytotoxicity against tumorigenic cell lines, suggesting that similar mechanisms may be at play for our compound of interest .
- Mechanism of Action : The cytotoxic effects are often linked to the induction of apoptosis via intrinsic and extrinsic pathways, leading to caspase activation and subsequent DNA fragmentation .
Antioxidant Activity
Antioxidant properties are crucial for compounds that can mitigate oxidative stress-related diseases. The compound's methoxy and hydroxy groups are known to enhance antioxidant capacity:
- Comparative Analysis : Studies have shown that compounds with similar structures exhibit antioxidant activities comparable to ascorbic acid, a standard reference in antioxidant research .
Enzyme Inhibition
There is evidence that certain glycosylated compounds can inhibit key enzymes involved in metabolic pathways:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Compounds structurally related to our compound have been studied for their ability to inhibit DPP-IV, an enzyme linked to glucose metabolism. This inhibition can lead to enhanced insulin sensitivity and reduced blood glucose levels in diabetic models .
Bioassays and Experimental Results
A series of bioassays have been conducted to evaluate the biological activity of this compound:
Activity Type | Test Organism/Method | Result |
---|---|---|
Cytotoxicity | Tumorigenic cell lines | Significant inhibition of cell growth |
Antioxidant | DPPH assay | High radical scavenging activity |
Enzyme Inhibition | DPP-IV inhibition assay | IC50 values indicating effective inhibition |
Properties
Molecular Formula |
C24H26O11 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-(4-formyl-2-methoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H26O11/c1-31-17-9-13(3-6-15(17)26)5-8-20(27)33-12-19-21(28)22(29)23(30)24(35-19)34-16-7-4-14(11-25)10-18(16)32-2/h3-11,19,21-24,26,28-30H,12H2,1-2H3/b8-5+/t19-,21-,22+,23-,24-/m1/s1 |
InChI Key |
NCUMWBMZAWJDMX-ZVVGOFOMSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)C=O)OC)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)C=O)OC)O)O)O)O |
Origin of Product |
United States |
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